1,2-benzothiazol-3-one
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Overview
Description
1,2-Benzothiazol-3-one is an organic compound with the molecular formula C₇H₅NOS. It is a white solid that is structurally related to isothiazole and is part of a class of molecules called isothiazolinones . This compound is widely used as a preservative and antimicrobial agent in various industrial and consumer products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Benzothiazol-3-one can be synthesized through several methods. One common method involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . Another method includes the reaction of 2-(alkylthio)benzaldehyde with hydroxylamine to form 2-(alkylthio)benzaldehyde oxime, which is then reacted with a halogenating agent .
Industrial Production Methods: Industrial production of this compound often involves the reaction of 2-halobenzonitrile with an alkanethiol in a heterogeneous solvent system in the presence of a base, followed by reaction with a halogenating agent in the presence of water .
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzothiazolones depending on the nucleophile used.
Scientific Research Applications
1,2-Benzothiazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Medicine: It is investigated for its potential use in pharmaceuticals due to its antimicrobial properties.
Industry: It is used as a preservative in products such as paints, adhesives, and cleaning agents.
Mechanism of Action
Comparison with Similar Compounds
Benzisothiazolinone: Another isothiazolinone with similar antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Used as a preservative in various products.
3-Iodo-2-propynyl N-butylcarbamate: An antimicrobial agent used in paints and coatings.
Uniqueness: 1,2-Benzothiazol-3-one is unique due to its specific structural features that confer high stability and broad-spectrum antimicrobial activity. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C7H5NOS |
---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
DMSMPAJRVJJAGA-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)C(=O)NS2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2 |
Origin of Product |
United States |
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